molecular formula C21H24N4O4S B297850 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(methylsulfonyl)anilino]propanamide

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(methylsulfonyl)anilino]propanamide

Cat. No.: B297850
M. Wt: 428.5 g/mol
InChI Key: NFTNSCZJHKDJFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(methylsulfonyl)anilino]propanamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(methylsulfonyl)anilino]propanamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a β-diketone with hydrazine or its derivatives under acidic or basic conditions.

    Substitution Reactions: The phenyl group and the dimethyl groups are introduced through substitution reactions using appropriate reagents.

    Amide Formation: The final step involves the formation of the amide bond by reacting the pyrazole derivative with N-methylsulfonylaniline under suitable conditions, such as the use of coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(methylsulfonyl)anilino]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents or organometallic compounds under appropriate conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.

    Medicine: Explored as a lead compound for the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(methylsulfonyl)anilino]propanamide would depend on its specific biological target. Generally, pyrazole derivatives can interact with various enzymes or receptors, modulating their activity and leading to therapeutic effects. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(N-methylsulfonylanilino)acetamide
  • N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(N-methylsulfonylanilino)butanamide

Uniqueness

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(methylsulfonyl)anilino]propanamide is unique due to its specific substitution pattern on the pyrazole ring and the presence of the N-methylsulfonylanilino group. These structural features may confer distinct biological activities and physicochemical properties compared to similar compounds.

Properties

Molecular Formula

C21H24N4O4S

Molecular Weight

428.5 g/mol

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(N-methylsulfonylanilino)propanamide

InChI

InChI=1S/C21H24N4O4S/c1-15-19(21(27)24(23(15)3)17-11-7-5-8-12-17)22-20(26)16(2)25(30(4,28)29)18-13-9-6-10-14-18/h5-14,16H,1-4H3,(H,22,26)

InChI Key

NFTNSCZJHKDJFB-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C(C)N(C3=CC=CC=C3)S(=O)(=O)C

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C(C)N(C3=CC=CC=C3)S(=O)(=O)C

Origin of Product

United States

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